Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester
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Overview
Description
Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester is a chemical compound known for its unique structure and properties It belongs to the class of carbamic acid derivatives, which are characterized by the presence of a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester typically involves the reaction of methyl carbamate with a suitable thienyl-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common reaction conditions include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar chemical properties.
Ethyl carbamate: Another carbamate ester with a slightly different structure.
Carbamic acid, N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-3-piperidinyl]-, 1,1-dimethylethyl ester: A more complex carbamate derivative with additional functional groups.
Uniqueness
Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester is unique due to the presence of the thienyl group, which imparts specific chemical and biological properties
Properties
CAS No. |
586968-29-8 |
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Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
methyl N-methyl-N-(3-oxo-3-thiophen-2-ylpropyl)carbamate |
InChI |
InChI=1S/C10H13NO3S/c1-11(10(13)14-2)6-5-8(12)9-4-3-7-15-9/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
ZIXILFCFBVDSRP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)C1=CC=CS1)C(=O)OC |
Origin of Product |
United States |
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